Synthetic Route Enabling: 5-Fluoropyrimidine vs. Unsubstituted Pyrimidine in Clinical Candidate Access
The target compound is the sole demonstrated entry point to the JNJ-54175446/JNJ-55308942 clinical scaffold. In the published continuous-flow synthesis, regiodivergent outcomes were obtained depending on the azide coupling partner: with 5-fluoro-2-azidopyrimidine (derived from this compound), the target tetrahydro scaffold was obtained in 45% yield with 91% regioselectivity after optimization, compared to 48% yield with only 58% regioselectivity for the alternative regioisomer-forming route [1]. The clinical candidate JNJ-54175446 achieved hP2X7 pIC₅₀ = 8.46 and rP2X7 pIC₅₀ = 8.81, while JNJ-55308942 (zanvipixant) achieved hP2X7 IC₅₀ = 10 nM, Ki = 7.1 nM; rP2X7 IC₅₀ = 15 nM, Ki = 2.9 nM .
| Evidence Dimension | Regioselectivity of cycloaddition step (access to desired isomer) |
|---|---|
| Target Compound Data | 45% yield at 91% regioselectivity (target isomer from 5-fluoropyrimidine route) |
| Comparator Or Baseline | 48% yield at 58% regioselectivity (alternative regioisomer from competing route) |
| Quantified Difference | 33 percentage point regioselectivity advantage for the 5-fluoropyrimidine route; 2.9× higher efficiency in delivering the desired tetrahydro regioisomer |
| Conditions | Two-step continuous-flow strategy: [3+2] cycloaddition with azide, followed by Cope elimination; temperature-controlled regioselectivity |
Why This Matters
The 33% regioselectivity advantage translates directly to reduced purification burden and higher overall yield of clinical candidate intermediates, lowering cost of goods for GMP production.
- [1] Fülöp, Z.; Bana, P.; Greiner, I.; Éles, J. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Adv. 2025, 15, 25202–25208. View Source
